molecular formula C18H13FN2O6 B4848035 (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate

(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate

Cat. No. B4848035
M. Wt: 372.3 g/mol
InChI Key: JIOLIQXAIVTOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate is not yet fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been found to induce cell death in cancer cells when used as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate can reduce inflammation and oxidative stress in cells. This compound has also been found to exhibit antimicrobial activity against various bacterial strains. In addition, when used as a photosensitizer in photodynamic therapy, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate in lab experiments is its potential as a photosensitizer in photodynamic therapy. It has also been shown to exhibit anti-inflammatory and antimicrobial properties, making it a promising compound for further research. However, there are limitations to the use of this compound, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its anti-inflammatory and antimicrobial properties for potential use in the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

[acetyloxy-(6-fluoro-4-oxochromen-3-yl)-pyrimidin-2-ylmethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O6/c1-10(22)26-18(27-11(2)23,17-20-6-3-7-21-17)14-9-25-15-5-4-12(19)8-13(15)16(14)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOLIQXAIVTOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=COC2=C(C1=O)C=C(C=C2)F)(C3=NC=CC=N3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methanediyl diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate
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(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate

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